2-((Tributylstannyl)thio)pyridine 1-oxide is a chemical compound featuring a pyridine ring substituted with a tributylstannyl group and a thioether functionality. Its molecular formula is and it has a molecular weight of approximately 368.14 g/mol. The compound can also be referred to by several synonyms, including (2-Pyridinyl)tributylstannane and 2-(Tributyltin)pyridine. It is characterized by the presence of both sulfur and tin in its structure, which contributes to its unique chemical properties and reactivity.
The chemical behavior of 2-((Tributylstannyl)thio)pyridine 1-oxide is influenced by the presence of the tributylstannyl group, which can participate in various reactions typical of organotin compounds. These reactions include:
The synthesis of 2-((Tributylstannyl)thio)pyridine 1-oxide can be achieved through several methods:
2-((Tributylstannyl)thio)pyridine 1-oxide finds applications in various fields:
Interaction studies involving 2-((Tributylstannyl)thio)pyridine 1-oxide primarily focus on its coordination with metal ions and its reactivity towards biological molecules. Research indicates that such organotin compounds can interact with proteins and nucleic acids, potentially affecting their function. Further studies are needed to elucidate the specific interactions and mechanisms involved.
Several compounds share structural similarities with 2-((Tributylstannyl)thio)pyridine 1-oxide, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tributylstannane | Organotin compound without heteroatoms | Known for its reactivity as a tin source |
| Pyridine-N-oxide | Pyridine derivative with an N-oxide functional group | Exhibits different reactivity due to N-oxide |
| 2-(Tributylstannyl)thiophene | Similar thioether structure but with a thiophene ring | Different electronic properties compared to pyridine |
These compounds highlight the versatility of organotin chemistry while showcasing the unique attributes of 2-((Tributylstannyl)thio)pyridine 1-oxide due to its specific functional groups and heterocyclic structure.